1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a methyl-imidazole group and a tetrahydrofuran moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine typically involves multi-step organic reactions. One possible route could involve:
Formation of the piperazine ring: Starting with a suitable diamine and a dihalide.
Substitution with the methyl-imidazole group: Using a nucleophilic substitution reaction.
Attachment of the tetrahydrofuran moiety: Through a coupling reaction, possibly using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated tetrahydrofuran, while reduction could produce a reduced imidazole derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be explored for its potential as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors, particularly those involved in neurological or cardiovascular diseases.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action for 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone: Lacks the methyl group on the imidazole ring.
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone: Has a different substitution pattern on the tetrahydrofuran ring.
Uniqueness
The presence of the methyl group on the imidazole ring and the specific substitution pattern on the tetrahydrofuran ring might confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENUFOSBVOMHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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